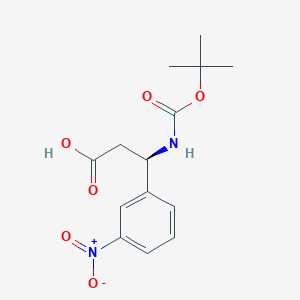

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid

Description

Structural Classification and Nomenclature

This compound belongs to the broader class of N-protected amino acids, specifically those derived from phenylalanine through aromatic substitution and amino group protection. The systematic nomenclature reflects the key structural features: the R-stereochemical designation indicates the absolute configuration at the alpha-carbon center, the tert-butoxycarbonyl group serves as an N-terminal protecting group, and the 3-nitrophenyl substituent specifies the meta-position of the nitro group on the aromatic ring. This compound can be classified as a nitrophenylalanine derivative, which places it within the family of aromatic amino acids that have been modified to introduce electron-withdrawing functionality.

The relationship between this compound and related nitrophenylalanine derivatives is characterized by both positional and stereochemical variations. Boc-L-3-nitrophenylalanine, as described in the literature, represents the L-enantiomer of a closely related compound with the same substitution pattern. The molecular formula C14H18N2O6 and molecular weight of 310.30 g/mol reported for the L-enantiomer would be identical for the R-enantiomer due to their stereoisomeric relationship. The structural classification also encompasses the broader category of Boc-protected amino acids, which are fundamental building blocks in solid-phase peptide synthesis and solution-phase peptide chemistry.

The nomenclature system for this compound reflects established conventions in amino acid chemistry, where the protecting group is typically specified first, followed by the stereochemical designation, and finally the amino acid backbone with any side-chain modifications. Alternative naming systems may refer to this compound using different conventions, such as N-tert-butoxycarbonyl-R-3-nitrophenylalanine or (R)-2-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid, depending on the numbering system employed. The systematic International Union of Pure and Applied Chemistry name provides the most unambiguous designation, ensuring clear communication across different research communities and applications.

Historical Development of Nitrophenylalanine Derivatives

The historical development of nitrophenylalanine derivatives can be traced to the broader evolution of amino acid modification strategies that emerged in the mid-20th century as researchers sought to expand the chemical diversity available for peptide and protein studies. The introduction of nitro groups into aromatic amino acids was initially motivated by the need to create amino acid analogs with altered electronic properties that could serve as probes for understanding enzyme mechanisms and protein structure-function relationships. Early synthetic approaches to nitrophenylalanine compounds relied on direct nitration of phenylalanine derivatives, though these methods often suffered from poor regioselectivity and harsh reaction conditions.

The development of more sophisticated synthetic methodologies for nitrophenylalanine derivatives gained momentum with advances in both organic synthesis and protecting group chemistry. The synthesis of L-para-nitrophenylalanine, for example, has been achieved through improved nitration protocols that utilize coil reactor technology to overcome the safety and efficiency limitations of traditional batch processes. These synthetic innovations enabled the preparation of nitrophenylalanine derivatives with improved yields and reduced reaction times, making them more accessible for research applications. The specific focus on 3-nitrophenylalanine derivatives emerged as researchers recognized the unique properties imparted by meta-substitution patterns compared to ortho or para substitution.

The incorporation of Boc protecting groups into nitrophenylalanine synthesis represents a crucial advancement that enabled the integration of these compounds into standard peptide synthesis protocols. Boc-L-3-nitrophenylalanine has been identified as a protected derivative of L-phenylalanine that finds application in photocleavage of polypeptide backbones, demonstrating the specialized functions that can be achieved through strategic amino acid modification. The historical progression from simple nitrophenylalanine compounds to sophisticated Boc-protected derivatives reflects the increasing sophistication of synthetic organic chemistry and the growing appreciation for the importance of protecting group strategies in complex molecule synthesis.

The broader historical context includes the development of related nitroaromatic amino acids and their applications in biochemical research. Recent advances have demonstrated the feasibility of biosynthetic approaches to nitrophenylalanine production, with para-nitro-L-phenylalanine being successfully produced through de novo biosynthetic pathways in Escherichia coli using N-oxygenase enzymes. These biosynthetic developments represent a significant departure from traditional chemical synthesis approaches and highlight the continued evolution of methods for accessing nitrophenylalanine derivatives.

Significance in Amino Acid Chemistry

The significance of this compound in amino acid chemistry stems from its role as both a synthetic intermediate and a functional building block for advanced molecular architectures. Within the context of unnatural amino acid research, this compound represents an important example of how strategic modifications to natural amino acid structures can yield molecules with enhanced or novel properties. The nitro group substitution fundamentally alters the electronic properties of the aromatic side chain, creating opportunities for unique chemical transformations and molecular interactions that are not available with the parent phenylalanine structure.

The compound's significance is particularly pronounced in the field of peptide synthesis, where the Boc protecting group provides essential compatibility with automated synthesis protocols while the nitrophenyl side chain offers opportunities for post-synthetic modification and functionalization. The use of Boc-protected nitrophenylalanine derivatives in photocleavage applications demonstrates how these compounds can serve specialized functions in peptide manipulation and analysis. The ability to incorporate such modified amino acids into peptide sequences enables the creation of peptides with designed photochemical properties, opening new avenues for studying peptide structure and function.

From a broader perspective in amino acid chemistry, this compound exemplifies the principles of rational amino acid design, where specific structural modifications are introduced to achieve targeted functional outcomes. The nitrophenylalanine framework has been shown to be compatible with various synthetic methodologies, including Heck-Matsuda coupling reactions that can be used to prepare fluorescent amino acid derivatives. This synthetic versatility makes nitrophenylalanine derivatives valuable platforms for developing new amino acid analogs with specialized properties.

The significance of this compound also extends to its role in expanding the chemical space available for protein engineering and synthetic biology applications. Para-nitro-L-phenylalanine has been identified as a valuable small molecule for genetic code expansion applications, highlighting the importance of nitrophenylalanine derivatives in efforts to incorporate unnatural amino acids into proteins. The development of biosynthetic pathways for nitrophenylalanine production further underscores the growing recognition of these compounds as important tools in synthetic biology and biotechnology applications.

Stereochemical Features and R-Configuration Implications

The stereochemical features of this compound are fundamental to understanding its chemical behavior and biological relevance. The R-configuration at the alpha-carbon center represents the D-amino acid stereochemistry, which is the opposite configuration from the more commonly encountered L-amino acids found in natural proteins. This stereochemical distinction has profound implications for the compound's interactions with biological systems, as many enzymes and receptors exhibit strong stereochemical preferences that can result in dramatically different binding affinities and biological activities between enantiomers.

The absolute configuration of the R-enantiomer can be understood through the Cahn-Ingold-Prelog priority rules, where the amino group (actually the Boc-protected amino group), carboxyl group, 3-nitrophenyl side chain, and hydrogen atom at the alpha-carbon are ranked according to atomic number and bonding patterns. The R-designation indicates the clockwise arrangement of these substituents when viewed along the carbon-hydrogen bond vector. This stereochemical arrangement affects not only the compound's biological interactions but also its physical properties, including crystal packing, solubility characteristics, and spectroscopic behavior.

The implications of the R-configuration become particularly important when considering the compound's potential applications in peptide synthesis and biochemical studies. While L-amino acids are the standard building blocks for natural peptides and proteins, D-amino acids like the R-configured compound discussed here can impart unique properties to synthetic peptides, including increased resistance to proteolytic degradation and altered conformational preferences. The incorporation of D-amino acids into peptide sequences can result in peptides with enhanced stability and modified biological activities, making them valuable tools for drug development and biological research.

The stereochemical relationship between the R-enantiomer and its L-counterpart, Boc-L-3-nitrophenylalanine, provides important insights into the structure-activity relationships of nitrophenylalanine derivatives. While both enantiomers share identical molecular formulas and similar physical properties such as molecular weight, their interactions with chiral environments, including biological systems and chiral chromatographic phases, can be markedly different. This stereochemical diversity enables researchers to explore the specific contributions of molecular chirality to biological activity and to develop compounds with tailored stereochemical properties for specific applications.

Relationship to Phenylalanine Biochemistry

The relationship between this compound and phenylalanine biochemistry provides essential context for understanding both the natural role of phenylalanine in biological systems and the potential applications of its modified derivatives. L-phenylalanine serves as an essential amino acid in human biochemistry and is a precursor to numerous important biomolecules, including L-tyrosine, L-DOPA, dopamine, norepinephrine, and epinephrine. This metabolic pathway highlights the central role of phenylalanine in neurotransmitter biosynthesis and demonstrates how structural modifications to the phenylalanine framework can potentially influence these critical biochemical processes.

The introduction of a nitro group at the meta position of the phenylalanine aromatic ring fundamentally alters the electronic properties and reactivity of the side chain compared to the natural amino acid. This modification can affect the compound's interactions with enzymes involved in phenylalanine metabolism, potentially serving as either substrate analogs or inhibitors depending on the specific enzymatic context. The electronic withdrawing nature of the nitro group reduces the electron density of the aromatic ring, which can influence hydrogen bonding patterns, π-π stacking interactions, and other non-covalent interactions that are important in protein-ligand recognition and binding.

The biochemical significance of nitrophenylalanine derivatives extends beyond their direct interactions with phenylalanine-metabolizing enzymes to include their potential roles as molecular probes and research tools. Para-nitro-L-phenylalanine has been identified as having applications in immune stimulation and fluorescence quenching, demonstrating the diverse biological activities that can emerge from strategic modification of the phenylalanine structure. These applications highlight how nitrophenylalanine derivatives can serve as valuable tools for studying biological processes and developing new therapeutic approaches.

The relationship to phenylalanine biochemistry also encompasses the broader context of aromatic amino acid metabolism and the role of unnatural amino acids in expanding the functional capabilities of biological systems. The development of biosynthetic pathways for nitrophenylalanine production in bacterial systems represents an important advancement in synthetic biology, as it enables the in vivo production of these modified amino acids for incorporation into proteins through genetic code expansion technologies. This capability opens new possibilities for creating proteins with enhanced or novel functions, including improved photophysical properties, altered stability, and modified binding characteristics.

The comparative analysis of natural phenylalanine biochemistry and the properties of nitrophenylalanine derivatives reveals important principles governing amino acid structure-function relationships. While the basic amino acid framework is preserved in these derivatives, the strategic introduction of functional groups like the nitro substituent can dramatically alter the compound's behavior in biological systems, providing researchers with powerful tools for probing and manipulating biological processes at the molecular level.

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSDZTCJXHBUGF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375885 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-24-3 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-3-amino-3-(3-nitrophenyl)propanoic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Trifluoroacetic acid for Boc deprotection, various electrophiles for subsequent reactions.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: ®-3-((tert-Butoxycarbonyl)amino)-3-(3-aminophenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

The compound has been utilized in the synthesis of inhibitors targeting histone deacetylases (HDACs), which are crucial in cancer biology. HDAC inhibitors have shown potential in the treatment of various cancers by altering gene expression and promoting cell cycle arrest and apoptosis. Studies indicate that derivatives of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid can enhance the efficacy of existing anticancer therapies through synergistic mechanisms .

1.2 Antimicrobial Applications

Research has also highlighted its role in developing compounds aimed at disrupting quorum sensing in bacteria such as Pseudomonas aeruginosa. This bacterium is notorious for its resistance to antibiotics, and compounds derived from this compound have been shown to inhibit biofilm formation, thereby enhancing the effectiveness of conventional antibiotics .

Peptide Synthesis

2.1 Building Block for Peptides

This compound serves as a versatile building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. This property is particularly advantageous in synthesizing peptides with sensitive functional groups or those requiring multiple steps .

2.2 Synthesis of Modified Amino Acids

The compound is instrumental in creating modified amino acids that can introduce unique properties to peptides, such as increased stability or altered biological activity. For instance, incorporating nitrophenyl groups can enhance the photophysical properties of peptides, making them suitable for applications in photodynamic therapy and targeted drug delivery systems .

Table 1: Summary of Applications

Case Study: Synthesis of HDAC Inhibitors

In a notable study, researchers synthesized a series of compounds based on this compound that demonstrated significant inhibition of HDAC enzymes. These compounds exhibited enhanced selectivity and potency compared to existing inhibitors, indicating their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid depends on its application. In drug development, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, ensuring selective reactions at other functional groups.

Comparison with Similar Compounds

Similar Compounds

®-3-Amino-3-(3-nitrophenyl)propanoic acid: Lacks the Boc protection, making it more reactive but less selective in synthesis.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid: The enantiomer of the compound, which may have different biological activity and reactivity.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid is unique due to its chiral nature and the presence of both a Boc-protected amino group and a nitrophenyl group. This combination allows for selective reactions and the synthesis of complex molecules with high specificity.

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid, commonly referred to as a derivative of 3-nitrophenylpropanoic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C14H18N2O6

- Molecular Weight : 310.30 g/mol

- CAS Number : 501015-24-3

- Purity : Typically reported at 97% .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, derivatives of similar compounds have shown significant activity against resistant bacterial strains such as Acinetobacter baumannii and Klebsiella pneumoniae, which are known for their multidrug resistance .

The mechanism of action is believed to involve the inhibition of specific bacterial enzymes, thereby disrupting critical cellular processes. For example, compounds that share structural similarities with this compound have been shown to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

-

In Vitro Studies :

- A study demonstrated that derivatives exhibited potent antibacterial activity in vitro against several Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

- Another research focused on the structure-activity relationship (SAR) of related compounds, showing that modifications in the nitrophenyl group significantly impacted their antibacterial potency .

- In Vivo Studies :

Data Table: Biological Activities and Properties

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 310.30 g/mol |

| Antibacterial Activity | Effective against Acinetobacter baumannii |

| MIC Against Resistant Strains | Comparable to established antibiotics |

| Mechanism of Action | Inhibition of penicillin-binding proteins (PBPs) |

| In Vivo Efficacy | Restores carbapenem activity |

Q & A

Q. What are the common synthetic routes for (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid, and how is chiral purity ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Chiral purity is maintained by starting with enantiomerically pure precursors (e.g., (R)-3-amino-3-(3-nitrophenyl)propanoic acid) or by employing chiral resolution techniques like enzymatic kinetic resolution. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetry are used to verify enantiomeric excess (>98%). For example, similar Boc-protected iodophenyl analogs were synthesized in a stereospecific manner for anticancer studies .

Q. What spectroscopic methods are employed to confirm the structure and purity of this compound?

- Methodological Answer : Structural confirmation requires:

- ¹H/¹³C NMR : To identify proton environments (e.g., tert-butyl group at δ ~1.4 ppm, nitro group aromatic protons at δ ~7.5–8.5 ppm).

- IR Spectroscopy : Confirms Boc carbonyl (∼1680–1720 cm⁻¹) and carboxylic acid (∼2500–3300 cm⁻¹) groups.

- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular ion ([M+H]⁺ or [M−H]⁻).

- HPLC : Purity >95% assessed using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a chiral building block for:

- Anticancer Agents : Derivatives like CW1–CW20 (type D/L inhibitors) target enzyme active sites, with IC₅₀ values in the nanomolar range .

- Peptide Synthesis : The Boc group enables selective deprotection in solid-phase peptide synthesis (SPPS), while the nitro group enhances π-stacking in enzyme inhibitors .

Advanced Research Questions

Q. How does the nitro group at the 3-position of the phenyl ring influence the compound's reactivity in peptide coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group reduces nucleophilicity at the carboxylic acid, necessitating optimized coupling agents like HATU or DCC/HOBt. Computational studies (DFT) show the nitro group lowers the LUMO energy of the carbonyl, increasing electrophilicity. Comparative kinetic studies with non-nitrated analogs demonstrate slower coupling rates (e.g., 2–3× longer reaction times) .

Q. What strategies are used to resolve contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer : Contradictions often arise from stereochemical impurities or assay variability. Key strategies include:

- Chiral Reanalysis : Verify enantiopurity via HPLC for batches used in conflicting studies.

- Standardized Assays : Re-test derivatives under uniform conditions (e.g., ATPase inhibition assays at pH 7.4, 37°C).

- Structure-Activity Relationship (SAR) Modeling : Use QSAR to isolate substituent effects (e.g., nitro vs. trifluoromethyl groups) .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model binding modes. For example:

- Nitro Group Role : Stabilizes interactions with hydrophobic pockets via van der Waals forces.

- Boc Group : Shields the amino group from metabolic degradation in simulated plasma environments.

Validation involves comparing predicted ΔG values with experimental IC₅₀ data .

Q. What experimental considerations are critical when using this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Deprotection : Use TFA (95% v/v) for Boc removal; avoid prolonged exposure to prevent nitro group reduction.

- Coupling Efficiency : Pre-activate the carboxylic acid with HATU/DIPEA in DMF for 30 min before resin addition.

- Side Reactions : Monitor for nitrophenyl ring hydrogenation during catalytic hydrogenation steps .

Q. How does the steric environment of the tert-butoxycarbonyl group affect the compound's stability under different pH conditions?

- Methodological Answer :

- Acidic Conditions (pH <3) : Boc group hydrolyzes rapidly (t₁/₂ ~1–2 hr in 1M HCl), releasing the amine.

- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hr, making it suitable for aqueous-phase assays.

Stability studies using ¹H NMR in D₂O buffers confirm degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.